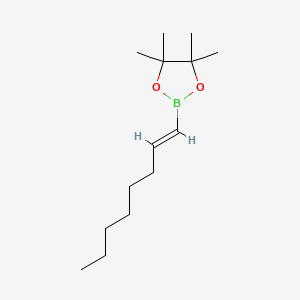

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane

Descripción general

Descripción

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane: is a boronic ester compound with the molecular formula C14H27BO2. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane typically involves the reaction of 1-octen-1-ylboronic acid with pinacol in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality .

Análisis De Reacciones Químicas

Hydroboration Reactions

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane is also utilized in hydroboration reactions. For instance:

-

Hydroboration of Alkynes : The compound can react with alkynes to form corresponding boronates. In one study involving 1-heptyne and pinacol borane, the reaction yielded a product with greater than 99% conversion as determined by NMR spectroscopy .

Cyclopropanation Reactions

The compound serves as a reagent for cyclopropanation:

-

Simmons-Smith Reaction : It has been employed in Simmons-Smith-type reactions to generate cyclopropanes from olefins. The cyclopropanation occurs in a single step using the dioxaborolane as a precursor to generate borocyclopropanes directly from olefins .

Characterization Techniques

The products formed from reactions involving this compound are typically characterized using various analytical techniques:

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is frequently employed to confirm the structure of synthesized compounds. For example:

-

The proton NMR spectrum of the product derived from hydroboration shows characteristic peaks indicating the presence of specific hydrogen environments associated with the dioxaborolane structure.

Mass Spectrometry

Mass spectrometry is used to determine molecular weights and confirm the identity of synthesized compounds. The mass spectrum often reveals fragmentation patterns that are consistent with the expected structure.

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about functional groups present in the compound. Key absorption bands associated with B-O stretching can be identified.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Cross-Coupling Reactions

One of the primary applications of trans-4,4,5,5-tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane is as a reagent in cross-coupling reactions. It serves as a boron source in Suzuki-Miyaura coupling reactions, which are pivotal for constructing carbon-carbon bonds. This compound's stability and reactivity make it suitable for forming biaryl compounds and other complex organic molecules .

Functionalization of Alkenes

The compound can also facilitate the functionalization of alkenes through hydroboration reactions. This method allows for the introduction of various functional groups onto alkene substrates, enhancing their utility in synthetic pathways .

Medicinal Chemistry

Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising activity against cancer cell lines. The compound's ability to form stable complexes with biological targets may lead to the development of novel anticancer drugs .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been explored due to its biocompatibility and ability to form stable complexes with therapeutic agents. Studies suggest that it can enhance the solubility and bioavailability of poorly soluble drugs .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of boron-containing polymers. These polymers exhibit enhanced thermal stability and mechanical properties due to the presence of boron atoms within their structure .

Nanomaterials

The compound has been investigated for its role in the synthesis of boron nitride nanomaterials. These materials possess unique electrical and thermal properties that are beneficial for applications in electronics and thermal management systems .

Case Studies

Mecanismo De Acción

The mechanism of action of trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparación Con Compuestos Similares

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar cross-coupling reactions.

4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: Utilized in the synthesis of aryl and heteroaryl derivatives.

Uniqueness: trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane is unique due to its specific structure, which allows for efficient formation of carbon-carbon bonds in organic synthesis. Its stability and reactivity make it a valuable reagent in various chemical transformations .

Actividad Biológica

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : CHBO

- Molecular Weight : 206.12 g/mol

- CAS Number : 83947-55-1

- Physical State : Solid at room temperature

- Melting Point : Approximately 64°C - 68°C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications and its role as a reagent in organic synthesis. The compound exhibits notable properties that may contribute to its utility in various biological systems.

Anticancer Activity

Recent studies have indicated that boron compounds can exhibit anticancer properties. The mechanism often involves the inhibition of tumor growth through various pathways such as apoptosis induction and cell cycle arrest. For instance:

- Study Findings : A study demonstrated that boron-containing compounds could inhibit the proliferation of cancer cells by disrupting mitochondrial function and inducing oxidative stress .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties. Research suggests that certain dioxaborolanes can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Case Study : In a model of chronic obstructive pulmonary disease (COPD), compounds similar to this compound were shown to reduce inflammation markers significantly .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the presence of boron plays a crucial role in its interactions with biological molecules.

Potential Mechanisms:

- Boron Interaction : Boron can form stable complexes with biomolecules like proteins and nucleic acids, potentially altering their function.

- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production leading to cellular stress and apoptosis in cancer cells.

- Cytokine Modulation : It may influence the signaling pathways involved in inflammation and immune responses.

Table 1: Summary of Biological Activities

Table 2: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 206.12 g/mol |

| Melting Point | 64°C - 68°C |

| Solubility | Soluble in organic solvents like toluene |

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-oct-1-enyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTOSGTXAFJZSJ-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420707 | |

| Record name | trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83947-55-1 | |

| Record name | trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.